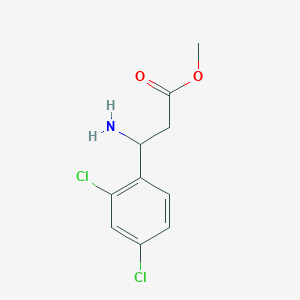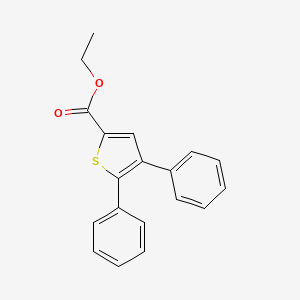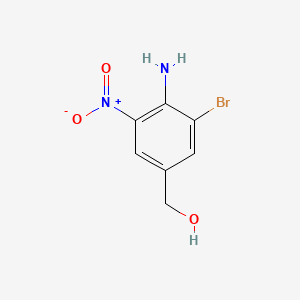
Methyl 3-amino-3-(2,4-dichlorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-3-(2,4-dichlorophenyl)propanoate is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of propanoic acid and features a dichlorophenyl group attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(2,4-dichlorophenyl)propanoate typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently esterified with methanol to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction efficiency and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 3-amino-3-(2,4-dichlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-3-(2,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- Methyl 2-amino-3-(2,4-dichlorophenyl)propanoate
- 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Comparison: Methyl 3-amino-3-(2,4-dichlorophenyl)propanoate is unique due to its specific structural features, such as the position of the amino and ester groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the ester group can influence its solubility and interaction with biological membranes, making it more suitable for certain applications .
Propiedades
Fórmula molecular |
C10H11Cl2NO2 |
|---|---|
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
methyl 3-amino-3-(2,4-dichlorophenyl)propanoate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9H,5,13H2,1H3 |
Clave InChI |
GRGBTOZDPJFRCV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C1=C(C=C(C=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B12454391.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)-N~2~-methylglycinamide](/img/structure/B12454408.png)

![4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454426.png)
![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12454431.png)


![N-[4-(benzyloxy)phenyl]-N'-(thiophen-2-ylmethyl)butanediamide](/img/structure/B12454442.png)

![N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B12454456.png)
![(2Z)-N-(3-chlorophenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12454461.png)

![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12454467.png)
